N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide is a synthetic organic compound characterized by the presence of a benzodioxole ring, a fluorophenoxy group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with an appropriate halogenated precursor.
Formation of the Butanamide Backbone: The butanamide backbone is constructed through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.
Biology: The compound may be used in studies involving cell signaling pathways and receptor binding assays.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and fluorophenoxy group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenoxy)butanamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(2-bromophenoxy)butanamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methylphenoxy)butanamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular compound potentially more effective in its applications compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-2-14(24-15-6-4-3-5-13(15)19)18(21)20-10-12-7-8-16-17(9-12)23-11-22-16/h3-9,14H,2,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQAFBOHCXLYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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